molecular formula C12H9F2NO3 B3097922 Methyl 6,7-difluoro-4-methoxyquinoline-2-carboxylate CAS No. 1325307-24-1

Methyl 6,7-difluoro-4-methoxyquinoline-2-carboxylate

Cat. No.: B3097922
CAS No.: 1325307-24-1
M. Wt: 253.20
InChI Key: VCFJCTNECVUAFV-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of “Methyl 6,7-difluoro-4-methoxyquinoline-2-carboxylate” is not clear from the available information. It’s used in proteomics research , but the specific biochemical pathways it affects are not specified.

Future Directions

The future directions of “Methyl 6,7-difluoro-4-methoxyquinoline-2-carboxylate” are not clear from the available information. Given its use in proteomics research , it may have potential applications in the study of proteins and their functions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6,7-difluoro-4-methoxyquinoline-2-carboxylate typically involves the reaction of 6,7-difluoro-4-methoxyquinoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Methyl 6,7-difluoro-4-methoxyquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties .

Scientific Research Applications

Methyl 6,7-difluoro-4-methoxyquinoline-2-carboxylate is used in a variety of scientific research applications:

Comparison with Similar Compounds

Uniqueness: Methyl 6,7-difluoro-4-methoxyquinoline-2-carboxylate is unique due to the presence of both methoxy and fluoro groups, which enhance its chemical reactivity and potential biological activity. These substituents can influence the compound’s electronic properties, making it a valuable intermediate in the synthesis of more complex molecules .

Properties

IUPAC Name

methyl 6,7-difluoro-4-methoxyquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO3/c1-17-11-5-10(12(16)18-2)15-9-4-8(14)7(13)3-6(9)11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFJCTNECVUAFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC2=CC(=C(C=C21)F)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 6,7-difluoro-4-methoxyquinoline-2-carboxylate

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